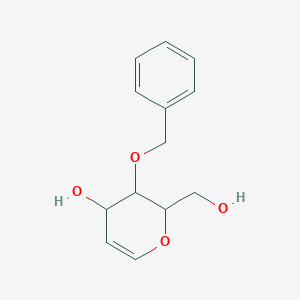
2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol is a complex organic compound with a unique structure that includes a pyran ring, a hydroxymethyl group, and a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol typically involves the reaction of a suitable pyran precursor with phenylmethanol under specific conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway. For instance, the use of paraformaldehyde and phenylmethanol in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-(formyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol, while reduction can produce this compound derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and phenylmethoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyran ring structure also contributes to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
5-hydroxymethyl-2-furfural: A related compound with a furan ring instead of a pyran ring, used in similar applications.
2-furaldehyde: Another furan derivative with similar reactivity patterns.
5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde: A naturally occurring furan-based compound with biological activity.
Uniqueness
2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol is unique due to its combination of a pyran ring with hydroxymethyl and phenylmethoxy groups, which provides a distinct set of chemical properties and reactivity patterns compared to its furan-based counterparts.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWQZGBSQDJVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C=COC2CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)
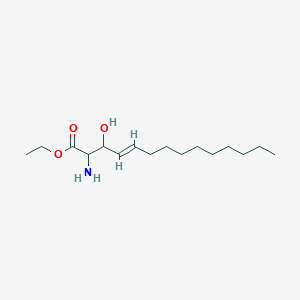
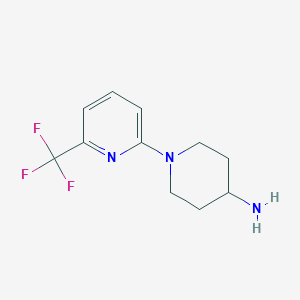
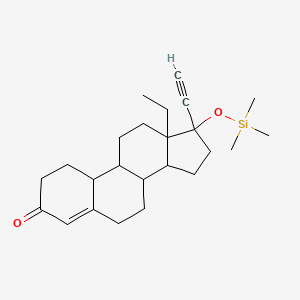
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)

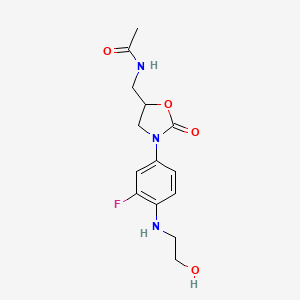
![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)


![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)


![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)
